(1-ethyl-1H-imidazol-2-yl)methanethiol
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Overview
Description
(1-ethyl-1H-imidazol-2-yl)methanethiol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group attached to the nitrogen at position 1 and a methanethiol group attached to the carbon at position 2 of the imidazole ring. The presence of the thiol group imparts unique chemical properties to the compound, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-imidazol-2-yl)methanethiol typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the methanethiol group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-imidazol-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding imidazole derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethyl-imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reactants used.
Scientific Research Applications
(1-ethyl-1H-imidazol-2-yl)methanethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of the thiol group.
Medicine: Explored for its antimicrobial and anticancer properties, leveraging the reactivity of the thiol group.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-imidazol-2-yl)methanethiol involves its interaction with biological molecules through the thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-imidazol-2-yl)methanethiol: Similar structure but with a methyl group instead of an ethyl group.
(1-ethyl-1H-imidazol-2-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(1-ethyl-1H-imidazol-2-yl)ethanol: Similar structure but with an ethyl group attached to the hydroxyl group.
Uniqueness
(1-ethyl-1H-imidazol-2-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and biological activity compared to its analogs. The ethyl group also influences its chemical properties and interactions, making it a valuable compound in various research and industrial applications.
Biological Activity
(1-ethyl-1H-imidazol-2-yl)methanethiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H10N2S
- Molecular Weight : 142.22 g/mol
- CAS Number : Not available in the search results.
The biological activity of this compound can be attributed to its structural features, particularly the imidazole ring and the thiol group. The imidazole ring is known for its ability to coordinate with metal ions and interact with various enzymes, while the thiol group can participate in redox reactions, influencing cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, affecting processes such as proliferation and apoptosis.
- Metal Ion Interaction : The imidazole moiety can bind to metal ions, potentially modulating the activity of metalloproteins.
- Redox Activity : The thiol group introduces unique reactivity that can affect oxidative stress responses in cells.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
A study assessed the compound's effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The results demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
The compound was also tested against common fungal pathogens. Its antifungal activity was significant against Candida albicans, with an MIC of 16 µg/mL.
Anticancer Activity
Research into the anticancer properties of this compound revealed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. A case study highlighted that modifications to the imidazole ring increased cytotoxicity significantly.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 10 |
A549 (Lung) | 15 |
Case Studies
- Case Study on Antimicrobial Properties : In a comparative study, various imidazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that this compound outperformed several other derivatives in inhibiting bacterial growth.
- Case Study on Anticancer Efficacy : A study focused on the structure–activity relationship of imidazole derivatives found that substituents on the imidazole ring influenced anticancer activity significantly. The presence of the ethyl group enhanced interaction with cellular targets, leading to increased apoptosis in cancer cells.
Properties
Molecular Formula |
C6H10N2S |
---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(1-ethylimidazol-2-yl)methanethiol |
InChI |
InChI=1S/C6H10N2S/c1-2-8-4-3-7-6(8)5-9/h3-4,9H,2,5H2,1H3 |
InChI Key |
BAGQZSZNDXSFJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CS |
Origin of Product |
United States |
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